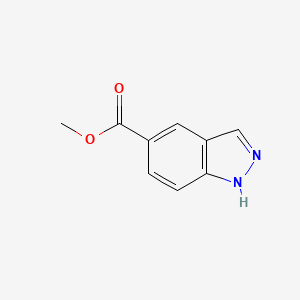

Methyl 1H-Indazole-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 1H-indazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-8-7(4-6)5-10-11-8/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLOEZPPYOSNEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624018 | |

| Record name | Methyl 1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473416-12-5 | |

| Record name | Methyl 1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1H-indazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1H-Indazole-5-carboxylate

CAS Number: 473416-12-5

This technical guide provides a comprehensive overview of Methyl 1H-indazole-5-carboxylate, a key building block in the synthesis of various biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties

This compound is a light yellow to brown solid. Its fundamental properties are summarized in the table below.[1]

| Property | Value | Reference |

| CAS Number | 473416-12-5 | [1] |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Appearance | Light yellow to brown solid | [1] |

| Purity | ≥ 96% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of 1H-indazole-5-carboxylic acid.

Experimental Protocol: Esterification of 1H-Indazole-5-carboxylic Acid

This protocol describes the synthesis of this compound from 1H-indazole-5-carboxylic acid using a sulfuric acid catalyst in methanol.

Materials:

-

1H-indazole-5-carboxylic acid (470 mg, 2.9 mmol)

-

Methanol (5 mL)

-

Concentrated sulfuric acid (0.2 mL)

-

Water

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Suspend 1H-indazole-5-carboxylic acid (470 mg, 2.9 mmol) in methanol (5 mL).

-

Slowly add concentrated sulfuric acid (0.2 mL) to the suspension.

-

Heat the reaction mixture to 70 °C and stir at this temperature overnight.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute and neutralize the mixture by adding water (10 mL), saturated aqueous sodium bicarbonate (5 mL), and ethyl acetate (30 mL) in that order.

-

Separate the organic and aqueous phases.

-

Extract the aqueous phase again with ethyl acetate (30 mL).

-

Combine all organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting product is this compound as a light pink to yellow solid.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of a wide range of pharmaceuticals, particularly those targeting protein kinases. The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with multiple biological targets.

Role as a Synthetic Intermediate

The reactivity of the indazole ring, particularly the N-1 and N-2 positions, allows for various chemical modifications, such as N-alkylation and N-arylation. These reactions are crucial for building the complex molecular architectures of modern kinase inhibitors.

Below is a generalized workflow for the utilization of indazole intermediates in the synthesis of kinase inhibitors.

Targeting Key Signaling Pathways

Derivatives of this compound have been investigated as inhibitors of several important protein kinases involved in cancer and other diseases. These include Poly(ADP-ribose) polymerase (PARP), p21-activated kinase 1 (PAK1), and Glycogen Synthase Kinase-3 (GSK-3).

PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. Niraparib is a potent PARP inhibitor with an indazole core. While the exact synthesis of Niraparib may start from a different indazole derivative, the core chemistry highlights the importance of the indazole scaffold.

The mechanism of action of PARP inhibitors involves trapping the PARP enzyme on damaged DNA, leading to the collapse of replication forks and subsequent cell death in cancer cells with impaired homologous recombination repair.

p21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in cell motility, proliferation, and survival.[2] Its aberrant activation is linked to tumor progression, making it an attractive target for anticancer drug discovery.[3] 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors.[3]

PAK1 is a downstream effector of small GTPases like Rac and Cdc42 and influences several signaling cascades, including the MAPK pathway, which are critical for cancer cell growth and metastasis.

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is associated with neurodegenerative diseases like Alzheimer's disease and bipolar disorder.[1][4] Indazole derivatives have been developed as potent GSK-3 inhibitors.[5]

GSK-3 is a key component of several signaling pathways, including the Wnt and insulin signaling pathways. Its inhibition can modulate tau phosphorylation, a hallmark of Alzheimer's disease, and has shown therapeutic potential in models of mood disorders.[4][5]

Synthesis of Bioactive Molecules from Indazole Intermediates

Experimental Protocol: Regioselective N1-Alkylation using Sodium Hydride

This protocol is effective for achieving high N1-regioselectivity for various C3-substituted indazoles.

Materials:

-

Methyl 1H-indazole-3-carboxylate (or analogous indazole) (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

-

Alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv)

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add the starting indazole (1.0 equiv).

-

Add anhydrous THF to achieve a concentration of approximately 0.1 M.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated product.

Quantitative Biological Data

The following table summarizes the inhibitory activities of representative indazole-based compounds against their respective kinase targets. It is important to note that these compounds are derivatives and not this compound itself, but they highlight the therapeutic potential of this chemical class.

| Compound Class | Target Kinase | IC₅₀ | Reference |

| 1H-indazole-3-carboxamide derivative | PAK1 | 9.8 nM | [3] |

| N-1-substituted indazole-3-carboxamide | PARP-1 | 6.8 µM | [6] |

| 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide | GSK-3β | 0.05 µM |

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its chemical tractability allows for the synthesis of a diverse range of compounds, particularly potent and selective kinase inhibitors. The indazole scaffold has proven to be a successful pharmacophore in the development of targeted therapies for cancer and neurological disorders. Further exploration of derivatives of this compound holds significant promise for the discovery of novel therapeutics.

References

- 1. GSK-3 in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAK1 Signaling in Cancer: Multifaceted Roles and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors with in Vivo Activity in Model of Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 1H-Indazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of Methyl 1H-indazole-5-carboxylate. This compound is a key building block in the synthesis of a variety of biologically active molecules, making it of significant interest to the fields of medicinal chemistry and drug development.

Core Data Summary

The key quantitative data for this compound are summarized in the table below for quick reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 176.17 g/mol | [1][2][3] |

| Molecular Formula | C₉H₈N₂O₂ | [1][2][3] |

| CAS Number | 473416-12-5 | [1][2][4] |

| Appearance | Light pink to yellow or light yellow to brown solid | [1][4] |

| Purity | ≥ 96% (HPLC) | [1] |

| Storage Temperature | 0-8 °C | [1] |

| Mass Spectrometry | (M+H)⁺ = 176.9 | [4] |

Physicochemical Properties

This compound is a solid at room temperature.[1][2] It is a derivative of indazole, a bicyclic heterocyclic aromatic organic compound. The presence of the ester functional group and the indazole core makes it a versatile intermediate for further chemical modifications.[5]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the esterification of 1H-indazole-5-carboxylic acid.[4]

Experimental Protocol: Esterification of 1H-Indazole-5-carboxylic Acid

Materials:

-

1H-indazole-5-carboxylic acid (470 mg, 2.9 mmol)

-

Methanol (5 mL)

-

Concentrated sulfuric acid (0.2 mL)

-

Water

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

A suspension of 1H-indazole-5-carboxylic acid in methanol is prepared in a reaction vessel.[4]

-

Concentrated sulfuric acid is slowly added to the suspension.[4]

-

The reaction mixture is heated to 70°C and stirred overnight.[4]

-

After the reaction is complete, the mixture is cooled to room temperature.[4]

-

The mixture is then diluted with water (10 mL) and neutralized with saturated aqueous sodium bicarbonate (5 mL).[4]

-

The product is extracted with ethyl acetate (2 x 30 mL).[4]

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4]

-

This procedure affords this compound as a light pink to yellow solid with a yield of approximately 88%.[4]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretch of the indazole ring, C=O stretching of the ester group, and C-H and C=C stretching of the aromatic system.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition. The reported (M+H)⁺ ion is 176.9, which corresponds to the protonated molecule.[4]

Applications in Drug Development

Indazole derivatives are a prominent class of compounds in medicinal chemistry due to their wide range of biological activities.[6] They are known to exhibit anti-inflammatory, antitumor, antibacterial, and anti-HIV properties.[6] this compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications, including potential anti-inflammatory and anticancer agents.[5] The indazole scaffold is a key component of several approved drugs and clinical candidates, highlighting the importance of intermediates like this compound in the drug discovery and development pipeline.[7]

Signaling Pathways of Indazole Derivatives

While this compound is primarily a synthetic intermediate, the broader class of indazole-containing compounds has been shown to interact with various biological targets and signaling pathways. For instance, certain indazole derivatives have been developed as kinase inhibitors, which play a crucial role in cell signaling pathways that are often dysregulated in diseases like cancer.[6] The functionalization of the indazole core, for which this compound is a starting material, allows for the modulation of activity against specific biological targets.

Logical Relationship of Indazole Intermediate to Drug Candidate

Caption: From chemical intermediate to a potential drug candidate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 473416-12-5 [sigmaaldrich.com]

- 3. This compound 473416-12-5 [sigmaaldrich.com]

- 4. This compound | 473416-12-5 [chemicalbook.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties of Methyl 1H-Indazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-indazole-5-carboxylate is a heterocyclic organic compound that serves as a versatile building block in the fields of medicinal chemistry and materials science. Its indazole core, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a privileged scaffold found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characteristics of this compound, aimed at supporting research and development endeavors.

Chemical and Physical Properties

This compound is typically a light yellow to brown or an off-white crystalline solid at room temperature.[1] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| CAS Number | 473416-12-5 | [1] |

| Appearance | Light yellow to brown solid / Off-white crystalline powder | [1] |

| Melting Point | No experimental data found. The related 1H-indazole-5-carboxylic acid has a melting point of 318-322 °C. | |

| Boiling Point | Predicted: 345.2 ± 15.0 °C at 760 mmHg | [2] |

| Solubility | No specific data found. A fluorinated analog shows solubility in DMF (16 mg/ml), DMSO (16 mg/ml), and Ethanol (12.5 mg/ml). | |

| pKa (Predicted) | 12.81 ± 0.40 | |

| Storage | Store at 0-8 °C or room temperature, sealed in a dry environment. | [1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Fischer esterification of 1H-indazole-5-carboxylic acid.

Experimental Protocol

Materials:

-

1H-indazole-5-carboxylic acid (470 mg, 2.9 mmol)

-

Methanol (5 mL)

-

Concentrated sulfuric acid (0.2 mL)

-

Water

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Suspend 1H-indazole-5-carboxylic acid in methanol in a round-bottom flask.

-

Slowly add concentrated sulfuric acid to the suspension.

-

Heat the reaction mixture to 70 °C and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with water (10 mL) and neutralize with saturated aqueous sodium bicarbonate (5 mL).

-

Extract the product with ethyl acetate (30 mL).

-

Separate the organic and aqueous phases.

-

Extract the aqueous phase again with ethyl acetate (30 mL).

-

Combine all organic phases and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound.

A reported yield for this reaction is 88%, affording the product as a light pink to yellow solid.[3] Mass spectrometry analysis of the product showed a measured (M+H)⁺ of 176.9, consistent with the expected molecular weight.[3]

Synthesis Workflow

Spectroscopic Properties

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.5 - 11.5 | br s | 1H | N-H |

| ~8.5 | s | 1H | H-4 |

| ~8.1 | d | 1H | H-6 |

| ~7.5 | d | 1H | H-7 |

| ~3.9 | s | 3H | O-CH₃ |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~167 | C=O |

| ~141 | C-7a |

| ~135 | C-3 |

| ~128 | C-5 |

| ~125 | C-6 |

| ~122 | C-4 |

| ~121 | C-3a |

| ~110 | C-7 |

| ~52 | O-CH₃ |

Predicted FT-IR Spectrum (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3000 | Broad | N-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (CH₃) |

| ~1710 | Strong | C=O stretch (ester) |

| ~1620 | Medium | C=C stretch (aromatic) |

| ~1450 | Medium | C-H bend (CH₃) |

| ~1250 | Strong | C-O stretch (ester) |

General Experimental Protocol for Spectral Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher spectrometer. The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.

-

IR Spectroscopy: The infrared spectrum would be obtained using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory for solid samples. The spectral data would be reported in wavenumbers (cm⁻¹).

-

Mass Spectrometry: High-resolution mass spectra would be obtained on a mass spectrometer using electrospray ionization (ESI) in positive ion mode to confirm the molecular weight.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on data for structurally similar compounds, the following GHS hazard statements are likely applicable.[6]

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of bioactive molecules. The indazole scaffold is a key component in many pharmaceutical agents due to its ability to mimic the indole nucleus and participate in various biological interactions.

-

Pharmaceutical Development: This compound serves as a crucial starting material for the synthesis of potential therapeutics, including agents targeting neurological disorders, inflammation, and cancer.[1]

-

Agrochemical Chemistry: It is also utilized in the development of novel agrochemicals.[1]

-

Organic Synthesis: The functional groups of this compound, the ester and the N-H of the pyrazole ring, allow for a variety of chemical modifications, making it a versatile building block for the creation of more complex molecules.

Logical Relationships in Chemical Synthesis

The synthesis of complex pharmaceutical agents often involves a series of well-defined chemical transformations. This compound can be a key intermediate in these synthetic pathways.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 473416-12-5 [chemicalbook.com]

- 4. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

A Technical Guide to the Spectroscopic Profile of Methyl 1H-Indazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 1H-Indazole-5-carboxylate, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This document compiles available experimental data and provides detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₈N₂O₂[1]

-

Molecular Weight: 176.17 g/mol [1]

-

Appearance: Light yellow to brown solid[1]

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Ion (M+H)⁺ | 176.9 m/z | Experimental[3] |

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Note: The following data are predicted based on the analysis of structurally related indazole derivatives.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | N-H |

| ~8.4 | s | 1H | H-4 |

| ~8.2 | s | 1H | H-3 |

| ~7.9 | d | 1H | H-6 |

| ~7.6 | d | 1H | H-7 |

| 3.9 | s | 3H | -OCH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Note: The following data are predicted based on the analysis of structurally related indazole derivatives.

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O |

| ~141 | C-7a |

| ~135 | C-3 |

| ~128 | C-5 |

| ~125 | C-3a |

| ~123 | C-6 |

| ~121 | C-4 |

| ~111 | C-7 |

| ~52 | -OCH₃ |

Table 4: Predicted IR Spectroscopic Data

Note: The following data are predicted based on the analysis of structurally related indazole derivatives.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3000 | Broad | N-H stretch |

| ~1720 | Strong | C=O stretch (ester) |

| ~1620 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

Experimental Protocols

3.1. Synthesis of this compound

This protocol is adapted from established literature procedures for the esterification of 1H-indazole-5-carboxylic acid.[3]

-

Materials:

-

1H-Indazole-5-carboxylic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Suspend 1H-indazole-5-carboxylic acid (1.0 eq) in methanol (approximately 10 mL per gram of carboxylic acid).

-

Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the suspension.

-

Heat the reaction mixture to 70 °C and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and neutralize by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.[3]

-

3.2. Spectroscopic Analysis

The following are generalized protocols for acquiring spectroscopic data for this compound, based on standard techniques for similar organic compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra can be recorded on a 400 MHz or higher spectrometer.

-

The sample is typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

The solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory or as a potassium bromide (KBr) pellet.

-

Spectral data is reported in wavenumbers (cm⁻¹).

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectra can be obtained on a mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.

-

The sample is typically dissolved in a suitable solvent such as methanol or acetonitrile.

-

Workflow and Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

An In-depth Technical Guide to the NMR Analysis of Methyl 1H-Indazole-5-carboxylate

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of Methyl 1H-indazole-5-carboxylate, a key building block in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the compound's structure, synthesis, and NMR spectral interpretation.

Chemical Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .[1][2] Its structure consists of a bicyclic indazole core with a methyl ester group at the 5-position. The presence of two tautomeric forms, 1H and 2H-indazoles, is a key characteristic of the indazole scaffold, with the 1H-tautomer generally being more stable.

Synthesis Protocol

A common and efficient method for the synthesis of this compound involves the esterification of 1H-indazole-5-carboxylic acid.

Experimental Protocol:

-

Reaction Setup: A suspension of 1H-indazole-5-carboxylic acid in methanol is prepared.

-

Acid Catalysis: Concentrated sulfuric acid is slowly added to the suspension.

-

Heating: The reaction mixture is heated to 70°C and stirred overnight.

-

Work-up: Upon completion, the mixture is cooled to room temperature. Water, saturated aqueous sodium bicarbonate, and ethyl acetate are added to neutralize the acid and extract the product.

-

Extraction and Purification: The organic phase is separated, and the aqueous phase is extracted again with ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.

NMR Spectroscopic Data

The structural elucidation of this compound is primarily achieved through ¹H and ¹³C NMR spectroscopy. The following tables summarize the key spectral data.

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.25 | s | - |

| H-4 | 8.55 | s | - |

| H-6 | 7.95 | dd | 8.9, 1.6 |

| H-7 | 7.63 | d | 8.9 |

| NH | 13.40 | br s | - |

| OCH₃ | 3.92 | s | - |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-3 | 135.5 |

| C-3a | 122.3 |

| C-4 | 127.8 |

| C-5 | 123.0 |

| C-6 | 121.2 |

| C-7 | 110.8 |

| C-7a | 140.5 |

| C=O | 167.1 |

| OCH₃ | 52.1 |

Solvent: DMSO-d₆

Visualizations

To further clarify the structural and analytical aspects of this compound, the following diagrams are provided.

Caption: Workflow of NMR analysis for this compound.

Caption: Atom numbering for correlation of NMR signals.

Interpretation of NMR Spectra

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits characteristic signals for the aromatic protons, the N-H proton, and the methyl ester group. The aromatic protons H-4, H-6, and H-7 appear in the downfield region, with their multiplicities and coupling constants providing crucial information for their assignment. The broad singlet for the N-H proton at a significantly downfield shift is indicative of its acidic nature. The sharp singlet for the OCH₃ group appears in the upfield region.

The ¹³C NMR spectrum confirms the presence of nine distinct carbon atoms. The carbonyl carbon of the ester group is observed at the lowest field. The chemical shifts of the aromatic carbons are consistent with the electron distribution within the indazole ring system.

This comprehensive NMR analysis provides unambiguous evidence for the structure of this compound, which is essential for its application in synthetic chemistry and drug discovery.

References

Mass Spectrometry of Methyl 1H-Indazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of Methyl 1H-Indazole-5-carboxylate, a key building block in the synthesis of various organic molecules and pharmacologically active compounds. This document outlines the expected fragmentation patterns under electron ionization (EI), presents quantitative data in a clear tabular format, and provides a detailed experimental protocol for its analysis.

Introduction

This compound (C₉H₈N₂O₂) is a heterocyclic compound with a molecular weight of 176.17 g/mol . Its structure, featuring an indazole core and a methyl ester functional group, dictates its characteristic fragmentation behavior in mass spectrometry. Understanding this fragmentation is crucial for its identification and structural elucidation in complex matrices. Electron ionization mass spectrometry (EI-MS) is a standard technique for the analysis of such small, semi-volatile molecules, providing a reproducible fragmentation pattern that serves as a molecular fingerprint.

Predicted Fragmentation Pathway

Upon electron ionization, this compound is expected to form a molecular ion (M⁺˙) at m/z 176. The subsequent fragmentation is primarily driven by the lability of the methyl ester group and the stability of the indazole ring.

The initial and most significant fragmentation is anticipated to be the loss of the methoxy radical (•OCH₃) from the ester group, a common α-cleavage for methyl esters. This results in the formation of a stable acylium ion. Another likely fragmentation pathway involves the loss of the entire methoxycarbonyl group (-COOCH₃). Further fragmentation of the indazole ring structure can also occur, though typically to a lesser extent.

Quantitative Mass Spectrometry Data

The following table summarizes the predicted prominent ions, their mass-to-charge ratios (m/z), and their plausible identities in the electron ionization mass spectrum of this compound. The relative abundance is a hypothetical representation based on the predicted stability of the fragment ions.

| m/z | Proposed Fragment Ion | Formula | Relative Abundance (%) |

| 176 | [M]⁺˙ (Molecular Ion) | [C₉H₈N₂O₂]⁺˙ | 85 |

| 145 | [M - •OCH₃]⁺ | [C₈H₅N₂O]⁺ | 100 (Base Peak) |

| 117 | [M - •OCH₃ - CO]⁺ or [M - •COOCH₃]⁺ | [C₇H₅N₂]⁺ or [C₈H₇N₂]⁺ | 60 |

| 90 | [C₆H₄N]⁺ | [C₆H₄N]⁺ | 35 |

| 63 | [C₅H₃]⁺ | [C₅H₃]⁺ | 20 |

Experimental Protocol: Electron Ionization Mass Spectrometry

This section details a typical experimental protocol for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

4.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or ethyl acetate.

-

Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

4.2. Instrumentation

-

Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.

4.3. GC-MS Parameters

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless or split (e.g., 20:1)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Transfer Line Temperature: 280 °C

4.4. Mass Spectrometer Parameters

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Scan Range: m/z 40-400

-

Scan Rate: 2 scans/second

4.5. Data Acquisition and Analysis

Acquire the data using the instrument's operating software. The resulting total ion chromatogram (TIC) and mass spectrum of the peak corresponding to this compound can then be analyzed. The fragmentation pattern should be compared against the predicted data and any available spectral libraries for confirmation.

Conclusion

The mass spectrometry of this compound under electron ionization is characterized by a distinct fragmentation pattern, primarily involving the loss of the methoxy and methoxycarbonyl groups from the ester side chain. The predicted data and the detailed experimental protocol provided in this guide serve as a valuable resource for the unambiguous identification and structural characterization of this compound in various research and development settings.

Methyl 1H-Indazole-5-carboxylate: A Technical Guide to Its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Methyl 1H-Indazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] While specific quantitative solubility data for this compound is not extensively published, this document outlines the necessary experimental protocols for its determination and discusses the broader context of indazole derivatives in relevant biological signaling pathways.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its general solubility characteristics and for designing appropriate experimental conditions.

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O₂ | [2][3] |

| Molecular Weight | 176.17 g/mol | [3] |

| Appearance | Light yellow to brown solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| CAS Number | 473416-12-5 | [3] |

Solubility Determination: Experimental Protocols

The solubility of a compound is a critical parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following are detailed methodologies for determining the solubility of this compound.

Method 1: Equilibrium Solubility Measurement (Shake-Flask Method)

This is a standard method for determining the thermodynamic solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

A general workflow for this experimental protocol is depicted below.

Caption: Workflow for Shake-Flask Solubility Determination.

Method 2: Kinetic Solubility Measurement (High-Throughput Screening)

This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: Add the stock solution to an aqueous buffer (e.g., PBS) in a multi-well plate to create a range of concentrations.

-

Precipitation Detection: Monitor the solutions for the formation of a precipitate over a short period (e.g., 1-2 hours) using nephelometry or turbidimetry.

-

Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Biological Context: Indazole Derivatives in Signaling Pathways

Indazole derivatives are a significant class of compounds in medicinal chemistry, frequently investigated as inhibitors of various protein kinases.[4][5][6] These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is often implicated in diseases such as cancer.

While the specific targets of this compound are not extensively documented, its structural motif is found in inhibitors of several key signaling pathways, including:

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling: This pathway is critical for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6]

-

Fibroblast Growth Factor Receptor (FGFR) Signaling: Aberrant FGFR signaling can drive cell proliferation and survival in various cancers.[5][6]

-

Phosphoinositide 3-kinase (PI3K)/Akt Signaling: This is a central pathway that regulates cell growth, proliferation, and survival.

The diagram below illustrates a simplified, representative signaling pathway that is often targeted by indazole-based kinase inhibitors.

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Indazole Derivatives.

Conclusion

This technical guide provides a framework for understanding and determining the solubility profile of this compound. While specific quantitative data remains to be fully elucidated in public literature, the provided experimental protocols offer a clear path for researchers to generate this crucial information. Furthermore, the contextualization of indazole derivatives within key signaling pathways highlights the potential biological relevance of this compound and its analogs in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H8N2O2 | CID 22260640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 473416-12-5 [sigmaaldrich.com]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability of Methyl 1H-Indazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Methyl 1H-Indazole-5-carboxylate, a key intermediate in pharmaceutical synthesis. The information herein is designed to assist researchers in understanding the potential degradation pathways, designing appropriate stability studies, and developing robust analytical methods.

Core Stability Profile

This compound is a crystalline solid that is generally stable under recommended storage conditions.[1][2] The primary degradation pathway for this molecule is the hydrolysis of the methyl ester to its corresponding carboxylic acid, a reaction that can be catalyzed by both acidic and basic conditions.[3] Additionally, as with many aromatic heterocyclic compounds, there is a potential for photodegradation upon exposure to light.[3] Thermal degradation is also a factor to consider, particularly at elevated temperatures.[4]

Recommended Storage

For long-term stability, it is recommended to store this compound at refrigerated temperatures (0-8 °C) and protected from light.[2] Some suppliers suggest storage at -20°C for optimal preservation, with a shelf life of at least five years under these conditions.[5]

Quantitative Stability Data

The following tables present illustrative data from forced degradation studies on this compound. These studies are designed to accelerate the degradation of the compound under various stress conditions to identify potential degradants and determine the stability-indicating nature of analytical methods.

Table 1: Hydrolytic Stability of this compound

| Condition | Time (hours) | Temperature (°C) | % Degradation (Illustrative) | Primary Degradant |

| 0.1 M HCl | 24 | 60 | 15.2 | 1H-Indazole-5-carboxylic acid |

| 0.1 M NaOH | 8 | 40 | 25.8 | 1H-Indazole-5-carboxylic acid |

| Purified Water | 72 | 60 | 3.1 | 1H-Indazole-5-carboxylic acid |

Table 2: Photostability of this compound (Solid State)

| Light Source | Intensity | Duration | % Degradation (Illustrative) | Observations |

| ICH Option 2 (Cool White/UV) | 1.2 million lux hours / 200 watt hours/m² | 168 hours | 8.5 | Slight discoloration |

| Dark Control | N/A | 168 hours | < 0.5 | No change |

Table 3: Thermal Stability of this compound (Solid State)

| Temperature (°C) | Time (days) | % Degradation (Illustrative) |

| 80 | 14 | 5.3 |

| 105 | 7 | 12.1 |

Experimental Protocols

Detailed methodologies are crucial for reproducible stability testing. The following are representative protocols for assessing the stability of this compound.

Protocol 1: Forced Hydrolytic Degradation

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.

-

Incubate the solution at 40°C for 8 hours.

-

At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of purified water.

-

Incubate the solution at 60°C for 72 hours.

-

At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

-

Protocol 2: Photostability Testing

-

Sample Preparation: Spread a thin layer of solid this compound in a chemically inert, transparent container. Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.

-

Exposure: Place the samples in a photostability chamber equipped with a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

-

Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

-

Analysis: At the end of the exposure period, collect the samples and prepare solutions for HPLC analysis to determine the extent of degradation compared to the dark control.

Protocol 3: Stability-Indicating HPLC Method

-

Chromatographic Conditions (Typical):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

-

Gradient Program: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

-

Method Validation:

-

Specificity: Analyze samples from forced degradation studies to ensure that the peaks of the parent compound and its degradation products are well-resolved.

-

Linearity, Accuracy, and Precision: Validate these parameters according to ICH Q2(R1) guidelines.

-

Visualizations

Degradation Pathway

References

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Indazole Scaffold

The indazole, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] This designation stems from its remarkable ability to serve as a versatile core structure for the design of ligands that interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[6][7][8][9][10] The unique structural and electronic properties of the indazole ring, including its capacity for hydrogen bonding and π-π stacking interactions, make it an ideal anchor for developing potent and selective therapeutic agents.[1][3] This guide provides a comprehensive overview of the biological significance of the indazole scaffold, with a focus on its applications in drug discovery, supported by quantitative data, detailed experimental protocols, and mechanistic pathway diagrams.

The indazole nucleus exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable and predominant form.[1] This structural flexibility, combined with the numerous positions available for substitution, allows for the fine-tuning of physicochemical properties and biological activity.

The Indazole Scaffold as a Privileged Structure

The concept of a privileged scaffold refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The indazole core exemplifies this concept, with derivatives demonstrating a broad spectrum of therapeutic applications, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][4][11] Several FDA-approved drugs and numerous clinical candidates incorporate the indazole moiety, underscoring its importance in contemporary drug development.[1][3][5]

Biological Activities of Indazole Derivatives

The versatility of the indazole scaffold is evident in the wide range of biological activities exhibited by its derivatives. This section will delve into the key therapeutic areas where indazole-based compounds have made a significant impact.

Anti-Cancer Activity

The most prominent application of the indazole scaffold is in oncology.[10] Indazole derivatives have been successfully developed as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[12]

Approved Indazole-Based Anti-Cancer Drugs:

| Drug Name | Primary Target(s) | Approved Indications |

| Pazopanib | VEGFR, PDGFR, c-Kit | Advanced renal cell carcinoma (RCC), advanced soft tissue sarcoma (STS) |

| Axitinib | VEGFR-1, -2, -3 | Advanced renal cell carcinoma (RCC) after failure of one prior systemic therapy |

| Niraparib | PARP-1, PARP-2 | Recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer in patients with a complete or partial response to platinum-based chemotherapy |

| Entrectinib | TRKA/B/C, ROS1, ALK | NTRK gene fusion-positive solid tumors, ROS1-positive non-small cell lung cancer (NSCLC) |

Quantitative Data for Anti-Cancer Indazole Derivatives:

The following table summarizes the in vitro potency of selected indazole derivatives against various cancer cell lines and protein kinases.

| Compound/Drug | Target/Cell Line | IC50 Value | Reference(s) |

| Pazopanib | VEGFR-2 | 30 nM | [13] |

| Axitinib | VEGFR-2 | 0.2 nM | [14] |

| Niraparib | PARP-1 | 3.8 nM | [15] |

| Niraparib | PARP-2 | 2.1 nM | [15] |

| Indazole Derivative 13i | VEGFR-2 | 34.5 nM | [12] |

| Indazole Derivative 33a | FGFR1 | 25 nM | [12] |

Anti-Inflammatory Activity

Indazole derivatives have also demonstrated significant potential as anti-inflammatory agents.[16] Their mechanisms of action often involve the inhibition of key enzymes and signaling molecules in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[16]

Quantitative Data for Anti-Inflammatory Indazole Derivatives:

| Compound | Target | IC50 Value (µM) | Reference(s) |

| Indazole | COX-2 | 23.42 | [16] |

| 5-Aminoindazole | COX-2 | 12.32 | [16] |

| 6-Nitroindazole | COX-2 | 19.22 | [16] |

| Indazole | TNF-α | 220.11 | [16] |

| 5-Aminoindazole | TNF-α | 230.19 | [16] |

| Indazole | IL-1β | 120.59 | [16] |

| 6-Nitroindazole | IL-1β | 100.75 | [16] |

| Indazole Derivative AA6 | p38 MAP Kinase | 0.403 | [17] |

Antimicrobial Activity

The indazole scaffold has been explored for the development of novel antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.[18][19][20]

Quantitative Data for Antimicrobial Indazole Derivatives:

| Compound | Microorganism | MIC Value (µg/mL) | Reference(s) |

| Indazole Derivative 5j | Bacillus megaterium | 100 | [18] |

| Indazole Derivative 3d | Staphylococcus aureus | 6.25 | [21] |

| Indazole Derivative 2c | Bacillus subtilis | 3.125 | [21] |

| Indazole Derivative 5 | Staphylococcus aureus | 64-128 | [20] |

| Indazole Derivative 18 | Candida albicans | low µM range | [19] |

| Imidazole Derivative HL2 | Staphylococcus aureus | 625 | [22] |

| Imidazole Derivative HL2 | MRSA | 625 | [22] |

Mechanisms of Action and Signaling Pathways

A key to the success of indazole-based drugs is their ability to selectively modulate specific signaling pathways implicated in disease. The following diagrams, generated using Graphviz, illustrate the mechanisms of action for prominent indazole-containing drugs.

Caption: Pazopanib signaling pathway.

Caption: Axitinib signaling pathway.

Caption: Niraparib mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of indazole derivatives.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.[23][24][25][26][27]

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Purified kinase of interest

-

Kinase-specific substrate

-

ATP

-

Test indazole compounds

-

Assay plates (e.g., 384-well white plates)

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test indazole compounds in the appropriate assay buffer.

-

Kinase Reaction Setup: In a 384-well plate, add the test compound solution or vehicle control. Add the kinase and substrate mixture to each well.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 5-10 µL.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced into ATP and to generate a luminescent signal via a luciferase/luciferin reaction. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Caption: ADP-Glo™ Kinase Assay Workflow.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][28][29][30][31]

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Test indazole compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test indazole compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Caption: MTT Cell Viability Assay Workflow.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[32][33][34][35][36]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Test indazole compounds

-

Standard antimicrobial agents (positive controls)

-

Inoculum preparation materials (e.g., saline, spectrophotometer)

-

Incubator

Procedure:

-

Compound Preparation: Prepare serial twofold dilutions of the test indazole compounds in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Data Recording: Record the MIC value for each compound against each tested microorganism.

Caption: Broth Microdilution MIC Assay Workflow.

Conclusion

The indazole scaffold has unequivocally established its significance in the field of medicinal chemistry and drug discovery. Its structural versatility and ability to interact with a multitude of biological targets have led to the development of several life-saving therapies, particularly in the realm of oncology. The continued exploration of indazole chemistry, coupled with a deeper understanding of its pharmacological mechanisms, promises to yield a new generation of innovative therapeutics for a wide range of diseases. This guide has provided a comprehensive overview of the biological importance of the indazole core, supported by quantitative data and detailed experimental protocols, to aid researchers and scientists in their pursuit of novel drug candidates based on this remarkable scaffold.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Indazole scaffold: a generalist for marketed and clinical drugs (2021) | Cao Yaquan | 27 Citations [scispace.com]

- 6. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Pharmacological Properties of Indazole Derivatives: Recent Develo...: Ingenta Connect [ingentaconnect.com]

- 9. Pharmacological Properties of Indazole Derivatives: Recent Develo...: Ingenta Connect [ingentaconnect.com]

- 10. researchgate.net [researchgate.net]

- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Axitinib for the Management of Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 24. promega.com [promega.com]

- 25. ulab360.com [ulab360.com]

- 26. promega.com [promega.com]

- 27. carnabio.com [carnabio.com]

- 28. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 29. MTT assay protocol | Abcam [abcam.com]

- 30. MTT (Assay protocol [protocols.io]

- 31. broadpharm.com [broadpharm.com]

- 32. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 33. Broth microdilution - Wikipedia [en.wikipedia.org]

- 34. rr-asia.woah.org [rr-asia.woah.org]

- 35. protocols.io [protocols.io]

- 36. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Tautomeric Forms of 1H-Indazole Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the tautomerism in 1H-indazole derivatives, a critical aspect for researchers, scientists, and drug development professionals. Understanding the tautomeric equilibrium of these compounds is paramount, as it significantly influences their physicochemical properties, biological activity, and interaction with molecular targets. This document details the structural aspects, thermodynamic stability, experimental characterization, and the implications of tautomerism in drug design, with a focus on kinase inhibition.

Introduction to Indazole Tautomerism

Indazole, a bicyclic heteroaromatic compound, exists predominantly in two tautomeric forms: 1H-indazole and 2H-indazole.[1][2] The 1H-tautomer features a proton on the N1 nitrogen atom, while the 2H-tautomer has the proton on the N2 nitrogen.[3] Generally, the 1H-indazole is the thermodynamically more stable form due to its benzenoid aromatic system, whereas the 2H-indazole possesses a less stable quinonoid structure.[1][4] The tautomeric equilibrium can be influenced by various factors, including the nature and position of substituents on the indazole ring, the solvent, and temperature.[5][6]

The significance of indazole tautomerism in medicinal chemistry cannot be overstated. The specific tautomeric form of an indazole derivative can dictate its ability to act as a hydrogen bond donor or acceptor, which is crucial for its binding affinity and selectivity to biological targets such as protein kinases.[7] Several FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, feature the indazole scaffold, highlighting the importance of this heterocyclic system in modern drug discovery.[7][8]

Thermodynamic Stability of Indazole Tautomers

The relative stability of 1H- and 2H-indazole tautomers has been extensively studied using both experimental and computational methods.[1][9][10] The 1H-tautomer is consistently found to be more stable than the 2H-tautomer. The energy difference between the two forms is a key parameter in understanding and predicting the predominant tautomer under various conditions.

Quantitative Analysis of Tautomer Stability

Computational studies, particularly those employing Møller-Plesset perturbation theory (MP2) and Density Functional Theory (B3LYP), have provided valuable quantitative insights into the energy differences between the 1H and 2H tautomers of unsubstituted indazole.[1][9][10]

| Computational Method | Phase | Energy Difference (ΔE, 1H vs. 2H) | Reference |

| MP2/6-31G* | Gas | 3.6 kcal/mol | [9] |

| B3LYP | Gas | 5.3 kcal/mol | [10] |

| MP2/6-31G** | Gas | 15 kJ/mol (~3.6 kcal/mol) | [11] |

| B3LYP/6-311++G(d,p) | Gas | 20 kJ/mol (~4.8 kcal/mol) | [11] |

These values consistently indicate that the 1H-tautomer is the more stable form in the gas phase. The energy difference can be influenced by the presence of substituents on the indazole ring. For instance, electron-withdrawing groups can affect the relative stabilities of the tautomers.[10]

Solvent Effects on Tautomeric Equilibrium

The polarity of the solvent can influence the tautomeric equilibrium. While the 1H-tautomer is generally favored, the 2H-tautomer can be stabilized in certain environments, particularly through intermolecular hydrogen bonding.[5][12] For example, in less polar solvents like chloroform (CDCl₃) or dichloromethane (CD₂Cl₂), the 2H-tautomer of certain 3-substituted indazoles can be stabilized by intramolecular hydrogen bonds.[5] In contrast, polar aprotic solvents like dimethyl sulfoxide (DMSO) tend to favor the 1H-tautomer.[5]

Experimental Protocols for Tautomer Characterization

The unambiguous identification and characterization of indazole tautomers are crucial for understanding their structure-activity relationships. Several spectroscopic and analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for differentiating between 1H- and 2H-indazole isomers.[6]

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the indazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. Key diagnostic signals include the chemical shift of the proton at the 3-position (H3), which is typically more deshielded in 2H-indazoles compared to 1H-indazoles.

-

¹³C NMR Spectroscopy: Obtain a ¹³C NMR spectrum. The chemical shift of the C3 carbon can also be indicative of the substitution pattern.

-

2D NMR Techniques: Employ two-dimensional NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) for unambiguous structural assignment, especially for N-substituted derivatives.[13] NOESY can reveal through-space correlations between the N-substituent and protons on the indazole core, while HMBC shows long-range correlations between protons and carbons.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including the precise location of the proton on the nitrogen atom, thus unambiguously identifying the tautomeric form in the solid state.[14][15]

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the indazole derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent.[14]

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation) at a controlled temperature (e.g., 100 K or 293 K).[14]

-

Structure Solution and Refinement: Process the diffraction data to obtain integrated reflection intensities. Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in geometrically calculated positions.[14]

Computational Modeling

Theoretical calculations are instrumental in predicting the relative stabilities of tautomers and complementing experimental data.[16]

Protocol for Computational Modeling:

-

Structure Building: Construct the 3D structures of the 1H- and 2H-tautomers of the indazole derivative of interest using molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-31G**).[16]

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lower energy is predicted to be the more stable form.

-

Solvent Effects: To model the effect of the solvent, employ implicit solvation models such as the Polarizable Continuum Model (PCM).

Visualization of Key Processes

Kinase Inhibition by Indazole Derivatives

Indazole-based compounds are prominent kinase inhibitors, often functioning by competing with ATP for binding to the kinase active site.[7][17] The N1-H of the 1H-indazole tautomer frequently acts as a hydrogen bond donor, forming a crucial interaction with the hinge region of the kinase.

Caption: Kinase inhibition by a 1H-indazole derivative.

Experimental Workflow for Tautomer Differentiation

The following workflow outlines the key steps in the experimental characterization and differentiation of 1H- and 2H-indazole tautomers.

Caption: Workflow for differentiating 1H- and 2H-indazole tautomers.

Conclusion

The tautomerism of 1H-indazole derivatives is a fundamental concept with profound implications for their application in medicinal chemistry and drug development. A thorough understanding of the factors governing the tautomeric equilibrium and the ability to unambiguously characterize the predominant tautomer are essential for the rational design of novel therapeutic agents. This guide provides a foundational understanding and practical protocols to aid researchers in this critical area of study.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cris.bgu.ac.il [cris.bgu.ac.il]

- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Esterification of 1H-Indazole-5-Carboxylic Acid

Abstract

This application note provides detailed protocols for the synthesis of methyl, ethyl, and tert-butyl esters of 1H-indazole-5-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds.[1] Three common and effective esterification methods are presented: Fischer esterification for the synthesis of the methyl and ethyl esters, and a Steglich-type esterification for the tert-butyl ester. This document is intended for researchers, scientists, and professionals in drug development, offering clear, reproducible methodologies and comparative data.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them valuable scaffolds in medicinal chemistry.[2] In particular, functionalized indazoles, such as esters of 1H-indazole-5-carboxylic acid, serve as crucial building blocks for the synthesis of bioactive molecules, including kinase inhibitors and anti-inflammatory agents.[3] The choice of ester group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This note details reliable protocols for the preparation of methyl, ethyl, and tert-butyl esters of 1H-indazole-5-carboxylic acid, providing a foundation for further synthetic explorations.

Materials and Methods

Materials:

-

1H-Indazole-5-carboxylic acid

-

Methanol, anhydrous

-

Ethanol, anhydrous

-

tert-Butanol

-

Sulfuric acid (H₂SO₄), concentrated

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Instrumentation:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Apparatus for column chromatography

-

NMR spectrometer

-

Mass spectrometer

Experimental Protocols